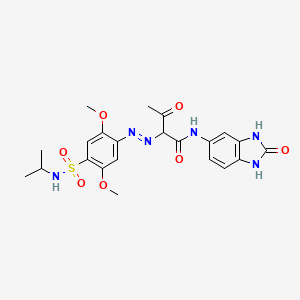
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and an azo linkage, which is often used in dye chemistry.
Preparation Methods
The synthesis of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Azo Linkage: The azo group can be introduced by diazotization of an aromatic amine followed by coupling with another aromatic compound.
Attachment of the Sulphonyl and Isopropylamino Groups: These groups can be introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the benzimidazole core with the azo-linked aromatic compound under controlled conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride, which may break the azo linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The benzimidazole core is known for its biological activity, making this compound a potential candidate for drug development.
Medicine: The compound may have therapeutic potential due to its biological activity.
Industry: The azo linkage makes it useful in dye chemistry, where it can be used to produce various dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The azo linkage may also play a role in its biological activity by affecting the compound’s overall structure and reactivity.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and azo compounds. Compared to these, N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((4-((isopropylamino)sulphonyl)-2,5-dimethoxyphenyl)azo)-3-oxobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
Benzimidazole: A simpler compound with a similar core structure.
Azo Dyes: Compounds with similar azo linkages but different substituents.
Sulphonyl Derivatives: Compounds with similar sulphonyl groups but different core structures.
This uniqueness makes this compound a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94159-59-8 |
|---|---|
Molecular Formula |
C22H26N6O7S |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[[2,5-dimethoxy-4-(propan-2-ylsulfamoyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C22H26N6O7S/c1-11(2)28-36(32,33)19-10-17(34-4)16(9-18(19)35-5)26-27-20(12(3)29)21(30)23-13-6-7-14-15(8-13)25-22(31)24-14/h6-11,20,28H,1-5H3,(H,23,30)(H2,24,25,31) |
InChI Key |
YGFNHPQFXUXIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC(C(=O)C)C(=O)NC2=CC3=C(C=C2)NC(=O)N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















